molecular formula C8H6ClNO5 B3110473 Methyl 4-chloro-3-hydroxy-5-nitrobenzoate CAS No. 180031-12-3

Methyl 4-chloro-3-hydroxy-5-nitrobenzoate

Cat. No.: B3110473
CAS No.: 180031-12-3
M. Wt: 231.59 g/mol
InChI Key: UISBPFIZGNICMM-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-3-hydroxy-5-nitrobenzoate” is a chemical compound with the molecular formula C8H6ClNO5 . It is also known by other names such as “4-Chloro-3-hydroxy-5-nitro-benzoic acid methyl ester” and "Benzoic acid, 4-chloro-3-hydroxy-5-nitro-, methyl ester" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a methyl ester group, a chlorine atom, a hydroxyl group, and a nitro group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 231.59 . The predicted boiling point is 375.8±42.0 °C, and the predicted density is 1.548±0.06 g/cm3 . The predicted pKa is 6.57±0.25 .

Scientific Research Applications

Analytical Chemistry and Residue Determination

In the field of analytical chemistry, derivatives of Methyl 4-chloro-3-hydroxy-5-nitrobenzoate, like methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, are utilized for the determination of residues in various samples. For instance, Alder, Augenstein, and Rogerson (1978) developed a method involving gas-liquid chromatography for detecting residues of such compounds on soybeans, foliage, soil, milk, and liver. This method, capable of detecting residues as low as 0.01 ppm, demonstrates the compound’s relevance in environmental monitoring and food safety analysis (Alder, Augenstein, & Rogerson, 1978).

Environmental Impact and Mutation Studies

Takanashi et al. (2012) explored the environmental impact and mutagenic potential of chloro-5-hydroxy-2-nitrobenzoic acid, a derivative of this compound. This study focused on its formation through the chlorination of 3-methyl-4-nitrophenol, a hydrolysate of the organophosphorus pesticide Fenitrothion. The research highlights the potential environmental and health risks associated with the use and breakdown of such chemicals (Takanashi et al., 2012).

Antitumor and Antimicrobial Applications

Compounds structurally related to this compound have been studied for their biological activities. Xia et al. (2011) isolated new compounds from a marine endophytic fungus, which included derivatives resembling this compound. These compounds exhibited moderate antitumor and antimicrobial activities, suggesting their potential in medical and pharmaceutical applications (Xia et al., 2011).

Crystal Structure and Material Science

The crystal structure of Methyl 4-hydroxy-3-nitrobenzoate, a closely related compound, has been studied for its material properties. Fu, Li, and Simpson (2012) described the crystal structure, highlighting hydrogen bonding and pi-stacking interactions. This kind of research is crucial in the field of material science for understanding molecular interactions and designing new materials (Fu, Li, & Simpson, 2012).

Properties

IUPAC Name

methyl 4-chloro-3-hydroxy-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO5/c1-15-8(12)4-2-5(10(13)14)7(9)6(11)3-4/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISBPFIZGNICMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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